molecular formula C21H26ClN3O3 B2660067 N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235056-87-7

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2660067
M. Wt: 403.91
InChI Key: RIMRDOSKCBOVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a furan ring, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and piperidine rings in separate steps, followed by their connection via the N1 and N2 positions. The chlorophenyl group would also likely be added in a separate step .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperidine rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring and the basicity of the piperidine ring. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups .

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

Research on similar compounds has focused on their molecular interactions and potential as receptor antagonists. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its role as a potent and selective antagonist for the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provides insights into the structural features contributing to receptor binding and antagonism (J. Shim et al., 2002).

Enhanced Exposure in Viral Studies

Another study investigated N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) and its effect on enhancing the binding of anti-gp120 monoclonal antibodies towards HIV-1 envelope protein, demonstrating potential applications in HIV research and therapy (K. Yoshimura et al., 2010).

Structural and Conformational Studies

Further research includes the structural determination and conformational studies of compounds with related structures, offering insights into the molecular design and potential pharmacological applications. One such study on loperamide monohydrate provides high-precision structural data, contributing to a better understanding of its pharmacological properties (J. Jasinski et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activity .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-14-11-17(15(2)28-14)13-25-9-7-16(8-10-25)12-23-20(26)21(27)24-19-6-4-3-5-18(19)22/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRDOSKCBOVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

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